5-Lipoxygenase Inhibition vs. Zileuton
The 2H-chromen-6-amine derivative KRH-102140 inhibited 5‑lipoxygenase (5‑LO) activity with an IC50 of 160 ± 23 nmol/L in RBL‑1 cells, measured in parallel with LTB4 inhibition [1]. The clinically approved 5‑LO inhibitor zileuton, tested in the identical RBL‑1 cell system, exhibits an IC50 of 500 nmol/L . This represents a 3.1‑fold improvement in enzymatic potency for the 2H‑chromen‑6‑amine scaffold relative to the marketed drug.
| Evidence Dimension | 5-Lipoxygenase enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 160 ± 23 nmol/L (KRH-102140, a 2-methyl-2-phenethyl-2H-chromen-6-amine derivative) |
| Comparator Or Baseline | IC50 = 500 nmol/L (zileuton, reversible 5-LO inhibitor) |
| Quantified Difference | 3.1-fold greater potency (160 nM vs. 500 nM) |
| Conditions | RBL-1 (rat basophilic leukemia) whole-cell assay; LTB4 production measured as functional readout |
Why This Matters
For inflammation target screening, a 2H-chromen-6-amine scaffold provides a 3-fold potency advantage over the clinical standard, enabling lower compound consumption in dose-response studies and a wider dynamic range for SAR exploration.
- [1] Cho YS, Song JS, Huh JY, Kim CH, Gong YD, Cheon HG. Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models. Pharmacology. 2011;87(1-2):49-55. doi:10.1159/000322642. View Source
